

# The Impact of EDP-305 on Hepatocyte Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

EDP-305 is a potent and selective, orally administered, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that is highly expressed in the liver and intestine and serves as a critical regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[2][5] As such, FXR has emerged as a key therapeutic target for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[6][7][8] This technical guide provides an in-depth analysis of the preclinical and clinical data on EDP-305, with a specific focus on its impact on gene expression in hepatocytes.

## **Mechanism of Action: FXR Agonism**

**EDP-305** is a synthetic, non-steroidal FXR agonist that has been engineered to optimize binding interactions with the receptor.[2] It demonstrates high potency, with an EC50 value of 8 nM in a full-length FXR reporter assay using HEK cells, which is approximately 16-fold more potent than obeticholic acid (OCA).[6] Importantly, **EDP-305** is highly selective for FXR and shows minimal cross-reactivity with other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[4][6]

Upon binding to FXR in hepatocytes, **EDP-305** initiates a signaling cascade that modulates the expression of numerous target genes. This leads to beneficial effects on several pathways



implicated in the pathogenesis of NASH.



Click to download full resolution via product page



Figure 1: EDP-305 Signaling Pathway in Hepatocytes.

# Impact on Gene Expression in Human Hepatocytes (In Vitro)

Studies utilizing human hepatocyte cell lines, including HepaRG and Huh7.5, have demonstrated that **EDP-305** potently modulates the expression of genes involved in bile acid metabolism, lipid metabolism, inflammation, and fibrosis.[1][2][6][9]

### **Bile Acid Metabolism**

**EDP-305** treatment leads to a dose-dependent regulation of genes central to bile acid homeostasis. A key target is the Small Heterodimer Partner (SHP), a negative regulator of bile acid synthesis, which is significantly upregulated.[1][6] This, in turn, suppresses the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][6][8] Additionally, **EDP-305** increases the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for the efflux of bile acids from hepatocytes.[6]

| Gene   | Cell Line            | EDP-305<br>Concentration | Change in<br>mRNA<br>Expression | Reference |
|--------|----------------------|--------------------------|---------------------------------|-----------|
| SHP    | Huh7.5               | 12 nM 5-fold increase    |                                 | [6]       |
| BSEP   | Huh7.5               | 12 nM                    | 18-fold increase                | [6]       |
| CYP7A1 | Huh7.5               | 12 nM                    | Reduced to ~5% of control       | [6]       |
| SHP    | HepaRG               | Dose-dependent           | Increase                        | [2]       |
| CYP7A1 | HepaRG               | Dose-dependent           | Decrease                        | [2]       |
| FGF19  | Human<br>Hepatocytes | Not specified            | Induced expression              | [1]       |

Table 1: Effect of **EDP-305** on Bile Acid Metabolism Gene Expression in Human Hepatocytes.

## **Lipid Metabolism**



**EDP-305** has demonstrated favorable effects on lipid metabolism in hepatocytes. It has been shown to reduce the expression of lipogenic genes such as Stearoyl-CoA desaturase-1 (SCD1), Diacylglycerol O-acyltransferase 2 (DGAT2), and CD36.[2][9] This leads to decreased triglyceride accumulation in these cells.[7][8] Furthermore, **EDP-305** treatment has been associated with enhanced low-density lipoprotein (LDL)-cholesterol uptake.[7][8]

| Gene/Paramet<br>er        | Cell Line          | EDP-305<br>Concentration | Change in<br>Expression/Le<br>vel | Reference |
|---------------------------|--------------------|--------------------------|-----------------------------------|-----------|
| SCD1                      | Huh7.5             | 50 nM                    | Decrease                          | [2]       |
| CD36                      | Huh7.5             | 50 nM                    | nM Decrease                       |           |
| DGAT2                     | Huh7.5             | 50 nM                    | Decrease                          | [2]       |
| Triglyceride Accumulation | Huh7.5 &<br>HepaRG | 1 μΜ                     | Decrease                          | [2][7]    |
| LDL-Cholesterol<br>Uptake | Not specified      | Not specified            | Enhanced                          | [7][8]    |

Table 2: Effect of **EDP-305** on Lipid Metabolism in Human Hepatocytes.

## **Inflammation and Fibrosis**

Beyond its metabolic effects, **EDP-305** exhibits anti-inflammatory and anti-fibrotic properties by modulating gene expression in relevant cell types. In human macrophage-like THP-1 cells, **EDP-305** treatment resulted in the downregulation of key inflammatory genes, including NF-κB, TNF $\alpha$ , IL-1 $\beta$ , and CCL2.[2] In primary human hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, **EDP-305** treatment led to an anti-fibrotic gene signature with decreased expression of  $\alpha$ -SMA, Col1A1, Col3A1, and TIMP2.[2]



| Gene   | Cell Type       | Condition           | EDP-305<br>Concentrati<br>on | Change in<br>mRNA<br>Expression | Reference |
|--------|-----------------|---------------------|------------------------------|---------------------------------|-----------|
| NF-ĸB  | THP-1           | LPS-<br>stimulated  | 50 nM                        | Decrease                        | [2]       |
| ΤΝΕα   | THP-1           | LPS-<br>stimulated  | 50 nM                        | Decrease                        | [2]       |
| ΙL-1β  | THP-1           | LPS-<br>stimulated  | 50 nM                        | Decrease                        | [2]       |
| CCL2   | THP-1           | LPS-<br>stimulated  | 50 nM                        | Decrease                        | [2]       |
| α-SMA  | Primary<br>HSCs | TGFβ-<br>stimulated | 500 nM                       | Decrease                        | [2]       |
| Col1A1 | Primary<br>HSCs | TGFβ-<br>stimulated | 500 nM                       | Decrease                        | [2]       |
| Col3A1 | Primary<br>HSCs | TGFβ-<br>stimulated | 500 nM                       | Decrease                        | [2]       |
| TIMP2  | Primary<br>HSCs | TGFβ-<br>stimulated | 500 nM                       | Decrease                        | [2]       |

Table 3: Anti-inflammatory and Anti-fibrotic Gene Expression Changes with **EDP-305** Treatment.

# **Experimental Protocols**In Vitro Gene Expression Analysis





Click to download full resolution via product page

Figure 2: General Workflow for In Vitro Gene Expression Analysis.

#### Cell Culture and Treatment:

- Human hepatocyte cell lines (HepaRG or Huh7.5) were cultured under standard conditions.
   [2][6]
- For analysis of genes involved in bile acid metabolism, HepaRG cells were treated with varying concentrations of EDP-305 for 16 hours.[2]
- For analysis of lipogenic genes, Huh7.5 cells were pre-treated with **EDP-305** (e.g., 50 nM) for 40 hours, followed by an 8-hour co-treatment with the LXR agonist TO901317 (1μΜ).[2]



#### RNA Isolation and cDNA Synthesis:

- Total RNA was extracted from the treated cells using the TRIzol method, a widely used protocol for efficient isolation of high-quality RNA.[6]
- The isolated RNA was then reverse-transcribed to complementary DNA (cDNA) using standard commercially available kits.

#### Quantitative Real-Time PCR (qPCR):

- The expression levels of target genes (e.g., SHP, CYP7A1, SCD1) and a housekeeping gene (e.g., 18S rRNA in in-vivo studies) were quantified using real-time PCR.[1][2][6]
- Relative gene expression was calculated from the cycle threshold (CT) values, typically normalized to the expression of the housekeeping gene and expressed as a fold change relative to a vehicle-treated control (e.g., DMSO).

### In Vivo Evidence and Clinical Relevance

Preclinical studies in murine models of NASH and liver fibrosis have corroborated the in vitro findings, demonstrating that **EDP-305** treatment reduces liver steatosis, hepatocyte ballooning, inflammation, and fibrosis.[4][7][8][10][11][12] These beneficial histological changes are associated with the modulation of genes involved in these pathological processes.

A Phase II clinical trial (NCT03421431) in patients with NASH demonstrated that 12 weeks of treatment with **EDP-305** (1 mg and 2.5 mg) led to statistically significant reductions in alanine aminotransferase (ALT) levels and liver fat content.[3] The most common adverse event was pruritus, which was dose-dependent.[3] These clinical results provide evidence of target engagement and support the therapeutic potential of **EDP-305** in treating NASH.

## Conclusion

**EDP-305** is a potent and selective FXR agonist that favorably modulates the gene expression profiles in hepatocytes and other relevant liver cell types. Through the upregulation of genes involved in bile acid transport (BSEP) and feedback inhibition of bile acid synthesis (SHP), and the downregulation of genes involved in de novo lipogenesis (SCD1, DGAT2), inflammation (NF-κB, TNFα), and fibrosis (COL1A1, TIMP1), **EDP-305** addresses multiple key drivers of



NASH pathology. The preclinical and clinical data to date underscore the promise of **EDP-305** as a potential therapeutic agent for patients with NASH. Further investigation into its long-term efficacy and safety is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of EDP-305, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. enanta.com [enanta.com]
- 7. US20210379043A1 Combination treatment of liver disorders Google Patents [patents.google.com]
- 8. Comprehensive analysis of epigenetic and epitranscriptomic genes' expression in human NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction PMC [pmc.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. mdpi.com [mdpi.com]
- 12. enanta.com [enanta.com]
- To cite this document: BenchChem. [The Impact of EDP-305 on Hepatocyte Gene Expression: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#edp-305-s-impact-on-gene-expression-in-hepatocytes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com